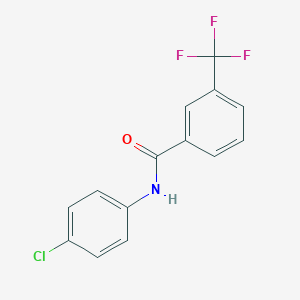

N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Mécanisme D'action

CTB acts as a retrograde tracer by binding to gangliosides on the neuronal membrane. Gangliosides are sialic acid-containing glycosphingolipids that are abundant in the plasma membrane of neurons. CTB binds to the terminal sialic acid residues of gangliosides and is internalized by endocytosis. Once inside the neuron, CTB is transported retrogradely along the axons to the cell bodies.

Biochemical and Physiological Effects:

CTB has no known biochemical or physiological effects on the neurons it labels. It does not alter the electrophysiological properties of the neurons or affect their viability.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of CTB is its high selectivity for labeling neurons. CTB binds specifically to gangliosides on the neuronal membrane, allowing for precise identification of the source of input to a particular brain region. CTB is also stable and can be stored for long periods without losing its labeling properties.

However, one of the limitations of CTB is its inability to cross synapses. CTB labels only the neurons that directly innervate the injection site and does not label neurons that receive input from these neurons via synapses. This can limit the scope of the study and may require additional tracers to label the entire neural circuitry.

Orientations Futures

CTB has significant potential for future research in various fields. One of the future directions for CTB is its application in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. CTB can be used to identify the specific neural pathways affected by these diseases and may help in the development of targeted therapies.

Another future direction for CTB is its application in the study of neural plasticity. CTB can be used to identify the specific neural pathways involved in learning and memory and may help in the development of therapies for cognitive disorders.

Conclusion:

In conclusion, CTB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a retrograde tracer that binds specifically to gangliosides on the neuronal membrane, allowing for precise identification of the source of input to a particular brain region. CTB has significant potential for future research in various fields, including the study of neurodegenerative diseases and neural plasticity.

Méthodes De Synthèse

CTB can be synthesized using various methods, including the reaction between 4-chloroaniline and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 4-chloroaniline and 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of CTB obtained from these methods is around 60-80%.

Applications De Recherche Scientifique

CTB has been extensively studied for its potential applications in various fields. One of the significant applications of CTB is in the field of neuroscience, where it is used as a retrograde tracer to study the neural pathways in the brain. CTB is taken up by neurons and transported retrogradely along axons to the cell bodies, allowing researchers to identify the source of input to a particular brain region.

Propriétés

Formule moléculaire |

C14H9ClF3NO |

|---|---|

Poids moléculaire |

299.67 g/mol |

Nom IUPAC |

N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C14H9ClF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) |

Clé InChI |

IEWWTKVYWQMDQW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl |

SMILES canonique |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287308.png)

![3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287309.png)

![3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287310.png)

![3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287312.png)

![3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287313.png)

![3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287314.png)

![3-Benzyl-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287315.png)

![6-[(4-Chlorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287317.png)

![6-[2-(4-Chlorophenyl)vinyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287320.png)

![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287322.png)

![6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287327.png)

![6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287328.png)

![6-(2-Chloro-6-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287330.png)

![6-(2,4-Dichlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287331.png)